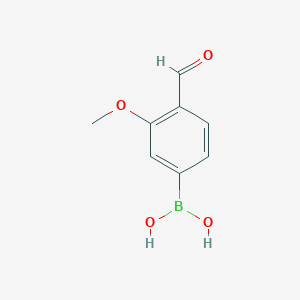

(4-Formyl-3-methoxyphenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-formyl-3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO4/c1-13-8-4-7(9(11)12)3-2-6(8)5-10/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVMUJGTTXMMTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681871 | |

| Record name | (4-Formyl-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815620-00-9 | |

| Record name | (4-Formyl-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Formyl-3-methoxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Formyl-3-methoxyphenyl)boronic acid (CAS: 815620-00-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Organic Synthesis

(4-Formyl-3-methoxyphenyl)boronic acid is a bifunctional organoboron compound that has emerged as a valuable reagent in organic synthesis, particularly in the construction of complex molecular architectures. Its unique structure, featuring both a reactive aldehyde (formyl) group and a versatile boronic acid moiety, makes it a powerful tool for the synthesis of a wide range of organic molecules, including pharmaceuticals and materials with novel properties. The strategic placement of the methoxy group ortho to the formyl group and meta to the boronic acid influences the electronic properties and reactivity of the molecule, offering unique opportunities for selective transformations. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this important building block, with a focus on practical insights for laboratory use.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 815620-00-9 | [1][2][3] |

| Molecular Formula | C8H9BO4 | [2][4] |

| Molecular Weight | 179.97 g/mol | [2][4] |

| Appearance | White solid | [5] |

| Melting Point | 214-217 °C | [2][6] |

| Boiling Point (Predicted) | 400.8 ± 55.0 °C | [2][6] |

| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [6] |

| pKa (Predicted) | 6.86 ± 0.10 | [2][6] |

| Storage Conditions | Room temperature, under inert atmosphere | [2][6] |

Synthesis and Purification: A Practical Approach

The synthesis of this compound can be approached through several synthetic strategies, with formylation of the corresponding methoxyphenylboronic acid being a common route. The Rieche formylation, which utilizes dichloromethyl methyl ether and a Lewis acid catalyst, offers a viable method for introducing the formyl group onto the aromatic ring.[5][7]

A plausible synthetic workflow is outlined below:

Caption: A general workflow for the synthesis and purification of this compound.

Step-by-Step Synthesis Protocol (Adapted from Rieche Formylation Principles)

-

Materials: 3-Methoxyphenylboronic acid, Dichloromethyl methyl ether (Cl2CHOCH3), Iron(III) chloride (FeCl3), Dichloromethane (DCM), 10% Hydrochloric acid (HCl), Toluene, 10% Sodium hydroxide (NaOH).

-

Procedure:

-

To a solution of 3-methoxyphenylboronic acid (1.0 mmol) in anhydrous DCM (4 mL) under an argon atmosphere at 0°C, add FeCl3 (1.0 mmol).

-

Stir the mixture for 10 minutes at 0°C.

-

Slowly add dichloromethyl methyl ether (1.0 mmol) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by adding 10% HCl.

-

Separate the organic layer and extract the aqueous layer twice with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification Protocol (Adapted from a patent for a related isomer)[8]

The purification of formylphenylboronic acids is crucial to remove any unreacted starting materials or side products, which can interfere with subsequent reactions. A robust method involves exploiting the acidic nature of the boronic acid group.

-

Suspend the crude this compound in water and cool to 10°C.

-

Slowly add 10% aqueous sodium hydroxide dropwise, maintaining the internal temperature below 10°C and the pH below 10.5, to dissolve the boronic acid as its sodium salt.

-

Extract the aqueous solution with an inert, water-immiscible organic solvent such as toluene to remove non-acidic organic impurities.

-

Cool the aqueous phase to 10°C and slowly add 10% hydrochloric acid to precipitate the purified boronic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield the purified this compound as a white solid.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton (around 9.5-10.5 ppm), the methoxy protons (around 3.8-4.0 ppm), and the acidic protons of the boronic acid group (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the aldehyde (typically in the range of 190-200 ppm), and the methoxy carbon. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation.

-

FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretching of the boronic acid (a broad band around 3200-3500 cm⁻¹), the C-H stretching of the aldehyde (around 2700-2800 cm⁻¹), the C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), and C-O stretching of the methoxy group and B-O stretching.

-

Mass Spectrometry: The exact mass of the molecule is 180.0594 g/mol .[1] Mass spectrometry analysis would confirm this molecular weight.

Chemical Reactivity and Key Applications

The dual functionality of this compound makes it a versatile reagent. The boronic acid moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3][14][15] The aldehyde group can undergo a wide range of transformations, including reductive amination, oxidation to a carboxylic acid, and olefination reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction is a primary application for this compound, enabling the synthesis of biaryl compounds which are common scaffolds in many biologically active molecules.[16][17]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in the Synthesis of Bioactive Molecules

Arylboronic acids are crucial building blocks in the synthesis of a vast array of bioactive molecules.[16][17] this compound, with its specific substitution pattern, is a valuable precursor for the synthesis of analogs of natural products and other pharmacologically active compounds.

Example: Synthesis of Combretastatin A-4 Analogs

Combretastatin A-4 is a natural product with potent anticancer activity that inhibits tubulin polymerization.[7][16] The synthesis of boronic acid analogs of Combretastatin A-4 has been explored to develop new anticancer agents with improved properties.[16] this compound can serve as a key intermediate in the synthesis of such analogs, where the biaryl core of the combretastatin molecule is constructed via a Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general, self-validating protocol for a Suzuki-Miyaura coupling reaction using this compound. This protocol can be adapted for various aryl halides.

-

Materials: this compound, Aryl halide (e.g., 4-bromoanisole), Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃) or other suitable phosphine ligand, Sodium carbonate (Na₂CO₃) or another suitable base, Toluene, Water, Ethyl acetate, Brine.

-

Procedure:

-

In a round-bottom flask, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and sodium carbonate (2.0 mmol).

-

Add a solvent system of toluene and water (e.g., 4:1 ratio, 10 mL total).

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Add the palladium catalyst, such as a pre-catalyst mixture of Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol), to the reaction flask under a positive pressure of inert gas.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the limiting reactant (usually the aryl halide) indicates reaction completion.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

-

-

Self-Validation:

-

TLC Analysis: Regularly spot the reaction mixture on a TLC plate against the starting materials. A new spot corresponding to the product should appear, and the starting material spots should diminish over time.

-

LC-MS Analysis: A more quantitative method to monitor the reaction, confirming the formation of the product with the expected molecular weight.

-

NMR Spectroscopy: The final purified product should be characterized by ¹H and ¹³C NMR to confirm its structure.

-

Safety and Handling

This compound is classified as a skin irritant.[2][6] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[18] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its ability to participate in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with the reactivity of its formyl group, provides chemists with a powerful tool for the efficient construction of complex molecules with potential applications in drug discovery and materials science. A clear understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to fully exploit the potential of this important synthetic intermediate.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. youtube.com [youtube.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. iris.uniroma1.it [iris.uniroma1.it]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to (4-Formyl-3-methoxyphenyl)boronic acid: Properties, Synthesis, and Applications in Modern Chemistry

This guide provides an in-depth analysis of (4-Formyl-3-methoxyphenyl)boronic acid, a bifunctional aromatic building block of significant interest to professionals in organic synthesis and drug discovery. Its unique combination of a reactive boronic acid moiety for carbon-carbon bond formation and a versatile formyl group for subsequent chemical modification makes it a strategic reagent in the synthesis of complex molecules. This document will detail its core properties, synthesis, reactivity, and critical applications, with a focus on the practical insights required for laboratory implementation.

Core Molecular Profile

This compound is a substituted phenylboronic acid derivative. The presence of an electron-withdrawing formyl (aldehyde) group and an electron-donating methoxy group on the phenyl ring modulates its reactivity in cross-coupling reactions.

Physicochemical Properties

The fundamental properties of this reagent are summarized below, providing the essential data for experimental design and material handling.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉BO₄ | [1][2] |

| Molecular Weight | 179.97 g/mol | [1][2] |

| CAS Number | 8120-00-9 | [1][2][3][4] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 214-217 °C | [2][6] |

| Solubility | Soluble in organic solvents (e.g., THF, DMSO); insoluble in water.[7] | |

| Synonyms | 4-Formyl-3-methoxyphenylboronic acid | [1] |

Synthesis and Purification Strategy

The synthesis of aryl boronic acids typically involves the trapping of an organometallic intermediate with a borate ester, followed by acidic workup.[8] The key challenge in synthesizing and purifying formyl-substituted boronic acids is the prevention of unwanted side reactions, such as the Cannizzaro reaction, under basic conditions.[9]

Conceptual Synthesis Workflow

A robust synthesis strategy involves a lithium-halogen exchange to form an aryllithium species, which is then quenched with a trialkyl borate. Careful control of temperature and pH during workup is paramount for achieving high purity.

Caption: Generalized workflow for the synthesis and purification of this compound.

Illustrative Purification Protocol

This protocol is designed to purify the crude product while minimizing degradation of the aldehyde functional group.

-

Suspension: Suspend the crude this compound in deionized water at a concentration of approximately 100-125 g/L.[9] Cool the suspension to 10°C in an ice bath.

-

Basification (Self-Validation): Add 10% aqueous sodium hydroxide dropwise. The key to this step is precise pH control. The rate of addition must be slow enough to keep the internal temperature below 10°C and the pH from exceeding 10.5.[9] This step dissolves the acidic boronic acid to form its soluble sodium salt, leaving insoluble non-acidic impurities behind. Monitoring the pH ensures that conditions for the Cannizzaro reaction, which becomes significant at pH > 11, are avoided.[9]

-

Filtration: Filter the basic solution to remove any insoluble impurities.

-

Precipitation (Self-Validation): Cool the filtrate again to 10°C. Add 10% hydrochloric acid dropwise to re-precipitate the purified boronic acid. The acidic environment ensures the protonation of the boronate salt, causing the pure product to crystallize out of solution.

-

Isolation: Filter the resulting precipitate, wash thoroughly with cold water to remove residual salts, and dry under vacuum or in a stream of nitrogen at a moderate temperature (e.g., 50°C).[9]

Chemical Reactivity and Key Applications

The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling.

The Suzuki-Miyaura Cross-Coupling Reaction

First reported by Akira Suzuki in 1979, this reaction has become an indispensable tool for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryls, styrenes, and polyolefins.[10][11] The reaction couples an organoboron species with an organohalide or triflate.[10]

Mechanism: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expert Insights:

-

Activation: The boronic acid must be activated by a base to form a more nucleophilic "ate" complex, which facilitates the transmetalation step.[12]

-

Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., phosphines like SPhos or PCy₃) is critical and depends on the reactivity of the coupling partners.[12][13]

-

Solvent: The reaction is often performed in biphasic solvent systems (e.g., dioxane/water, toluene/water) to dissolve both the organic substrates and the inorganic base.[10][14]

Standard Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent and Catalyst Addition: Add the degassed solvent(s) (e.g., dioxane/water 4:1) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium precursor and a ligand.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is typically purified by column chromatography on silica gel.

Strategic Importance in Drug Discovery

Boronic acids have emerged as privileged structures in medicinal chemistry, culminating in several FDA-approved drugs like Bortezomib (Velcade).[8][15] Their utility stems from their stability, low toxicity, and versatile reactivity.[8]

This compound is particularly valuable because it serves as a trifunctional building block.

-

Boronic Acid: The primary coupling handle for building molecular complexity via Suzuki reactions.

-

Formyl Group: A versatile synthetic handle for post-coupling modifications.

-

Methoxy Group: Modulates electronic properties and provides a potential metabolic site or hydrogen bond acceptor.

Synthetic Utility of the Formyl Group

The aldehyde functionality allows for a wide range of subsequent transformations, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Caption: Synthetic diversification of the formyl group post-Suzuki coupling in a drug discovery context.

This versatility allows medicinal chemists to systematically explore chemical space around a core scaffold, optimizing for potency, selectivity, and pharmacokinetic properties. For instance, the formyl group can be converted into an amine via reductive amination to introduce basic centers that improve solubility or target specific protein residues.

Handling and Safety

This compound should be handled in a well-ventilated area using standard personal protective equipment. GHS information indicates it may cause skin irritation.[2] It is stable under normal laboratory conditions and should be stored at room temperature in a tightly sealed container, protected from moisture.[2]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 815620-00-9 [chemicalbook.com]

- 4. 815620-00-9|this compound|BLD Pharm [bldpharm.com]

- 5. nbinno.com [nbinno.com]

- 6. 3-甲酰基-4-甲氧基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Spectroscopic Landscape of (4-Formyl-3-methoxyphenyl)boronic acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of (4-Formyl-3-methoxyphenyl)boronic acid in Modern Chemistry

This compound, a bifunctional organic compound, holds significant interest within the realms of medicinal chemistry and materials science. Its structure, featuring a boronic acid moiety, a formyl group, and a methoxy group on a phenyl ring, makes it a versatile building block in organic synthesis. The boronic acid group is a cornerstone of Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forging carbon-carbon bonds. The aldehyde (formyl) and methoxy functionalities offer additional sites for chemical modification, enabling the construction of complex molecular architectures.

A thorough understanding of the spectral properties of this molecule is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular ¹H (proton) and ¹³C (carbon-13) NMR, provides a detailed fingerprint of the molecular structure, confirming its identity and purity, and offering insights into the electronic environment of each atom. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data for this compound, offering a foundational resource for scientists working with this important compound.

Molecular Structure and a Priori NMR Predictions

To fully appreciate the NMR data, it is essential to first examine the structure of this compound. The molecule consists of a benzene ring substituted with three key functional groups:

-

Boronic Acid (-B(OH)₂): This group is ortho to the methoxy group and meta to the formyl group. Boronic acids are known to exist in equilibrium with their trimeric anhydride form (a boroxine) in the solid state and in non-aqueous solutions. This can sometimes lead to broadened peaks in the NMR spectrum, particularly for the B(OH)₂ protons.

-

Methoxy Group (-OCH₃): Positioned at C3, this electron-donating group influences the chemical shifts of the adjacent aromatic protons and carbons.

-

Formyl Group (-CHO): Located at C4, this electron-withdrawing group will deshield the protons and carbons in its vicinity, shifting their signals downfield in the NMR spectrum.

Based on these structural features, we can predict the general characteristics of the ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the methoxy protons, and the three aromatic protons. The ¹³C NMR spectrum will display signals for the carbonyl carbon, the carbon attached to the boron atom, the methoxy carbon, and the aromatic carbons.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Experimental Protocol: Acquiring NMR Spectra

The acquisition of high-quality NMR data is fundamental to accurate structural elucidation. The following outlines a standard protocol for obtaining ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

- Weigh approximately 5-10 mg of this compound.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. A common choice is dimethyl sulfoxide-d₆ (DMSO-d₆) due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point. Other potential solvents include methanol-d₄ or chloroform-d, though solubility should be verified.

- Transfer the solution to a standard 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

- The spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) to ensure good signal dispersion.

- For ¹H NMR:

- Acquire the spectrum at a constant temperature, typically 298 K (25 °C).

- Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

- The spectral width should be set to cover the expected range of chemical shifts (e.g., 0 to 12 ppm).

- For ¹³C NMR:

- A proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to single lines for each unique carbon atom.

- A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

- The spectral width should encompass the full range of expected carbon chemical shifts (e.g., 0 to 200 ppm).

3. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).

- Phase and baseline correct the spectrum.

- Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, the residual solvent peak at ~2.50 ppm is typically used as an internal reference. For ¹³C NMR in DMSO-d₆, the solvent peak at ~39.52 ppm is used.

Workflow for NMR Data Acquisition and Analysis

Caption: A generalized workflow for obtaining and analyzing NMR spectra.

Analysis and Interpretation of Spectral Data

A note on data availability: As of the last update, publicly accessible, peer-reviewed ¹H and ¹³C NMR spectral data for this compound (CAS 815620-00-9) is limited. The following analysis is based on established principles of NMR spectroscopy and data for structurally similar compounds. Researchers should always refer to their own experimentally obtained data for definitive analysis.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum is expected to exhibit the following key signals:

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~10.0 | Singlet (s) | 1H | Aldehydic proton (-CHO) |

| 2 | ~8.0-8.2 | Broad Singlet (br s) | 2H | Boronic acid protons (-B(OH)₂) |

| 3 | ~7.8-7.9 | Doublet of Doublets (dd) or Doublet (d) | 1H | Aromatic proton (H-6) |

| 4 | ~7.6-7.7 | Doublet (d) | 1H | Aromatic proton (H-2) |

| 5 | ~7.2-7.3 | Doublet (d) | 1H | Aromatic proton (H-5) |

| 6 | ~3.9 | Singlet (s) | 3H | Methoxy protons (-OCH₃) |

Causality behind Predicted Chemical Shifts and Multiplicities:

-

Aldehydic Proton (~10.0 ppm): The formyl proton is highly deshielded due to the strong electron-withdrawing nature of the adjacent carbonyl oxygen, placing its signal far downfield.

-

Boronic Acid Protons (~8.0-8.2 ppm): The protons of the B(OH)₂ group are acidic and can exchange with trace amounts of water in the solvent, often resulting in a broad signal.

-

Aromatic Protons (7.2-7.9 ppm):

-

H-6: This proton is ortho to the electron-withdrawing formyl group and meta to the boronic acid group, leading to a downfield shift. It will likely appear as a doublet of doublets due to coupling with H-5 and a smaller long-range coupling.

-

H-2: This proton is ortho to the boronic acid group and meta to the formyl group, also resulting in a downfield shift. It is expected to be a doublet due to coupling with H-6 (a small meta coupling).

-

H-5: This proton is ortho to the electron-donating methoxy group and meta to the boronic acid, which would typically shift it upfield. However, it is also ortho to the formyl group, which deshields it. The net effect will determine its final position, and it is expected to be a doublet due to coupling with H-6.

-

-

Methoxy Protons (~3.9 ppm): The protons of the methoxy group are shielded by the adjacent oxygen atom and typically appear as a sharp singlet in this region.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum is anticipated to show the following signals:

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~192 | Carbonyl carbon (-CHO) |

| 2 | ~160 | Aromatic carbon (C-3, attached to -OCH₃) |

| 3 | ~140 | Aromatic carbon (C-4, attached to -CHO) |

| 4 | ~135 | Aromatic carbon (C-6) |

| 5 | ~130 | Aromatic carbon (C-1, attached to -B(OH)₂) |

| 6 | ~125 | Aromatic carbon (C-2) |

| 7 | ~115 | Aromatic carbon (C-5) |

| 8 | ~56 | Methoxy carbon (-OCH₃) |

Causality behind Predicted Chemical Shifts:

-

Carbonyl Carbon (~192 ppm): The carbon of the formyl group is significantly deshielded and appears far downfield, which is characteristic of aldehydes.

-

Aromatic Carbons (115-160 ppm):

-

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

-

C-3 and C-4: The carbons directly attached to the electron-donating methoxy group (C-3) and the electron-withdrawing formyl group (C-4) will be shifted significantly downfield.

-

C-1: The carbon bearing the boronic acid group (ipso-carbon) often exhibits a broad signal and its chemical shift can be variable.

-

The remaining aromatic carbons (C-2, C-5, C-6) will have chemical shifts determined by the combined inductive and resonance effects of the three substituents.

-

-

Methoxy Carbon (~56 ppm): This aliphatic carbon is shielded compared to the aromatic carbons and appears in the expected region for a methoxy group attached to an aromatic ring.

Conclusion and Future Perspectives

The detailed analysis of ¹H and ¹³C NMR spectra is an indispensable tool for any researcher utilizing this compound. The predicted spectral data in this guide, based on fundamental principles and analysis of related structures, provides a robust framework for interpreting experimentally obtained spectra. This allows for unambiguous structural verification and purity assessment, which are critical for ensuring the reliability and reproducibility of subsequent synthetic transformations. As a key building block in the synthesis of novel pharmaceuticals and functional materials, a comprehensive understanding of its spectroscopic properties will continue to be of high value to the scientific community.

Compound Profile and Physicochemical Properties

An In-Depth Technical Guide to (4-Methoxycarbonylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (4-methoxycarbonylphenyl)boronic acid (C8H9BO4), a pivotal reagent in modern organic synthesis and medicinal chemistry. We will delve into its fundamental properties, core applications, and practical experimental workflows, with a focus on its role in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

(4-Methoxycarbonylphenyl)boronic acid is an organic compound that has gained significant traction as a versatile building block in synthetic chemistry.[1][2] Its bifunctional nature, possessing both a boronic acid group for coupling reactions and a modifiable methyl ester group, makes it a highly valuable synthetic intermediate.[2]

-

IUPAC Name: (4-methoxycarbonylphenyl)boronic acid[3]

-

Synonyms: 4-(Methoxycarbonyl)benzeneboronic acid, 4-borono-benzoic acid 1-methyl ester, Methyl 4-boronobenzoate[1][2][4]

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source(s) |

| Molecular Weight | 179.97 g/mol | [1][3][6] |

| Appearance | White to light yellow crystalline powder | [1][7] |

| Melting Point | 197-250 °C | [1][6][7][8] |

| Solubility | Soluble in methanol | [7][8] |

| Purity | Typically ≥95-98% | [1][6] |

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The primary utility of (4-methoxycarbonylphenyl)boronic acid lies in its application in the Suzuki-Miyaura cross-coupling reaction.[1][5][9] This Nobel Prize-winning reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl compounds.[10][11][12]

In this reaction, the organoboron species, in this case, (4-methoxycarbonylphenyl)boronic acid, is coupled with an organohalide in the presence of a palladium catalyst and a base.[10][13] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[14]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R-X) to form a Pd(II) complex.[11]

-

Transmetalation: The organic ligand from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[10][13]

-

Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

This section provides a representative, step-by-step methodology for a Suzuki-Miyaura coupling reaction using (4-methoxycarbonylphenyl)boronic acid.

Materials:

-

(4-Methoxycarbonylphenyl)boronic acid

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with a phosphine ligand)

-

Base (e.g., K2CO3, Na2CO3, or KF)

-

Solvent (e.g., a mixture of toluene and water, or THF and water)

-

Reaction vessel (e.g., round-bottom flask) with a condenser and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel, add the aryl halide (1.0 eq), (4-methoxycarbonylphenyl)boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Solvent Addition: Add the degassed solvent system to the reaction vessel via syringe.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (often 60-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).[11]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization.[7]

Caption: Generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery and Agrochemicals

(4-Methoxycarbonylphenyl)boronic acid is a key building block in the synthesis of a wide array of molecules for the pharmaceutical and agrochemical industries.[1][5][9]

-

Pharmaceutical Intermediates: The methoxycarbonyl group provides a versatile handle for introducing ester functionalities, which are common in many biologically active molecules.[5] This makes it an invaluable component for synthesizing pharmaceutical intermediates.[5][9] For example, it has been used in the synthesis of potent inhibitors of intracellular NAAA activity and in the design of second-generation HIV-1 maturation inhibitors.[4][15]

-

Structural Derivatization: The methyl ester group can be easily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, or reduced to an alcohol, allowing for diverse structural modifications.[2]

-

Targeted Drug Delivery: The boronic acid functional group can form reversible covalent bonds with diols, a structural motif present in many biological molecules like sugars. This property is being explored for the development of targeted drug delivery systems and smart materials that respond to biological stimuli.[1]

-

Agrochemical Synthesis: It is used to synthesize a broad spectrum of molecules for the development of new pesticides and herbicides, contributing to advancements in agricultural productivity.[5][9]

-

Materials Science: This compound is also utilized in the synthesis of advanced organic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2]

Safety and Handling

(4-Methoxycarbonylphenyl)boronic acid is associated with certain hazards and should be handled with appropriate safety precautions.

-

GHS Hazard Statements: It is classified as harmful if swallowed (H302), may cause skin irritation (H315), and can cause serious eye irritation (H319).[3]

-

Storage: It should be stored in a cool, dry place, under an inert atmosphere, and away from moisture as it is hygroscopic.[4] Recommended storage is at room temperature or refrigerated (2-8°C).[1][4]

Conclusion

(4-Methoxycarbonylphenyl)boronic acid is a highly versatile and valuable reagent in modern organic chemistry. Its central role in the robust and reliable Suzuki-Miyaura cross-coupling reaction, combined with the synthetic flexibility offered by its methyl ester group, has established it as a critical building block in the synthesis of complex organic molecules. Its applications span from the development of novel pharmaceuticals and agrochemicals to the creation of advanced functional materials, underscoring its significance to researchers and scientists across multiple disciplines.[2][5][9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(METHOXYCARBONYL)PHENYLBORONIC ACID - Career Henan Chemical Co. [coreychem.com]

- 3. 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-Methoxycarbonylphenylboronic acid = 95 99768-12-4 [sigmaaldrich.com]

- 7. 4-(METHOXYCARBONYL)PHENYLBORONIC ACID | 99768-12-4 [chemicalbook.com]

- 8. 4-(METHOXYCARBONYL)PHENYLBORONIC ACID CAS#: 99768-12-4 [m.chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. rose-hulman.edu [rose-hulman.edu]

- 12. nbinno.com [nbinno.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. youtube.com [youtube.com]

- 15. 4-(Methoxycarbonyl)phenylboronic Acid | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the Safe Handling of (4-Formyl-3-methoxyphenyl)boronic Acid

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (4-Formyl-3-methoxyphenyl)boronic acid (CAS No. 815620-00-9). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven laboratory practices to ensure the integrity of the material and the safety of personnel.

Understanding the Compound: Properties and Inherent Risks

This compound is a valuable building block in synthetic organic chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures. Its utility, however, is paired with specific chemical reactivity and handling requirements that necessitate careful management.

Chemical Rationale for Handling Precautions: Arylboronic acids are known for their susceptibility to certain degradation pathways. The primary concerns are:

-

Oxidative Deboronation: The empty p-orbital on the boron atom is susceptible to nucleophilic attack by reactive oxygen species, leading to the cleavage of the carbon-boron bond and formation of the corresponding phenol and boric acid. This not only consumes the reagent but can introduce impurities into reactions.

-

Protodeboronation: This decomposition pathway involves the replacement of the boronic acid group with a hydrogen atom. It can be catalyzed by acidic or basic conditions, with the rate being highly dependent on the pH and the electronic properties of the aryl ring.[1]

These instabilities underscore the necessity of the stringent handling and storage protocols detailed in this guide. Minimizing exposure to atmospheric oxygen, moisture, and incompatible pH conditions is paramount to preserving the compound's purity and reactivity.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary risks are associated with its irritant properties upon contact or inhalation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these hazards.

| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning | GHS07 |

This table is a synthesis of data from multiple safety data sheets for this compound and structurally related compounds.[2][3][4][5]

Core Directive: Safe Laboratory Handling and Storage

Proper handling begins with acknowledging the compound's physical state (a solid powder) and its chemical sensitivities. The primary objectives are to prevent personnel exposure and maintain the compound's chemical integrity.

Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense. All operations involving this compound must be conducted with the following equipment:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with airborne dust particles.[6][7]

-

Hand Protection: Chemical-resistant nitrile gloves are required. Always inspect gloves for tears or punctures before use and dispose of them immediately after handling the compound.[6]

-

Respiratory Protection: Operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[8] If significant dust generation is unavoidable, a NIOSH-approved particulate respirator may be necessary.

-

Protective Clothing: A laboratory coat must be worn to prevent skin contact.[7]

Storage Protocols: Ensuring Compound Stability

The stability of this compound is directly linked to its storage conditions. Improper storage can lead to gradual degradation, rendering it unsuitable for sensitive synthetic applications.

-

Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to mitigate oxidative degradation.[9]

-

Container: Use a tightly sealed, clearly labeled container. The original manufacturer's container is often suitable.[10] For long-term storage, consider transferring the material into a Schlenk flask or sealing it in an ampoule within a glovebox.[11]

-

Temperature: Store in a cool, dry location. Refrigeration (2-8°C) is often recommended.[9] Avoid temperature fluctuations that could cause condensation inside the container.[12]

-

Location: Store in a designated cabinet for irritant and air-sensitive chemicals, away from incompatible materials such as strong oxidizing agents.[6]

Experimental Workflow: Weighing and Dispensing

Due to its irritant nature and air sensitivity, weighing and dispensing require controlled environments.

A glovebox provides the most secure environment for handling air-sensitive solids.[10][11]

-

Preparation: Introduce a clean, dry flask, spatula, and weighing boat into the glovebox antechamber.

-

Inerting: Cycle the antechamber with an inert gas (typically three evacuate-refill cycles) before transferring items into the main chamber.[13]

-

Dispensing: Inside the glovebox, carefully dispense the required amount of the solid into the weighing boat and transfer it to the reaction flask.

-

Sealing: Securely seal the reaction flask with a septum or stopper before removing it from the glovebox.

-

Cleanup: Clean any residual powder from the balance and work surfaces inside the glovebox.

This technique uses a positive pressure of inert gas to protect the compound from the atmosphere.

-

Preparation: Add a magnetic stir bar to a clean, oven-dried Schlenk flask and attach it to the Schlenk line.

-

Inerting: Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle at least three times to ensure an inert atmosphere.[13]

-

Weighing by Difference: Weigh the sealed container of this compound.

-

Transfer: While maintaining a positive flow of inert gas from the Schlenk line into the flask (counterflow), briefly remove the flask's stopper and quickly add the estimated amount of solid.

-

Resealing: Immediately restopper the flask and re-weigh the source container to determine the exact amount of compound added.

Emergency Protocols: Spill and Exposure Management

Accidents can happen despite careful planning. A clear, pre-defined emergency response plan is critical.

Spill Cleanup Protocol

For a small spill of solid this compound in a controlled laboratory setting:

-

Alert & Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated (e.g., fume hood is operational).[14]

-

Assess: Evaluate the extent of the spill. Do not attempt to clean up a large or unmanageable spill; evacuate and contact your institution's Environmental Health & Safety (EHS) department.

-

PPE: Don the full PPE as described in section 2.1.

-

Contain: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[15][16] Do not use water.

-

Collect: Carefully sweep or scoop the material and absorbent into a designated, sealable container. Use non-sparking tools.[17]

-

Decontaminate: Wipe the spill area with a damp paper towel. Be aware that moisture can hydrolyze the compound.

-

Package Waste: Place all contaminated materials (absorbent, used gloves, paper towels) into a heavy-duty plastic bag, seal it, and label it clearly as "Hazardous Waste: this compound spill debris".[15][18]

-

Dispose: Arrange for pickup by your institution's hazardous waste management group.

First Aid for Exposures

Immediate and appropriate first aid is crucial to mitigate the irritant effects of the compound.

-

Skin Contact: Immediately brush off any excess solid material.[19] Flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[20] Seek medical attention if irritation develops or persists.[4]

-

Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[5][20] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air at once.[19] If breathing is difficult or symptoms such as coughing or throat irritation persist, seek medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Waste Disposal

Improper disposal of this compound and its associated waste can pose risks to personnel and the environment.

Step-by-Step Disposal Protocol

-

Segregation: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's EHS department.[6]

-

Containerization: Collect all waste, including unused product and contaminated materials (e.g., gloves, weighing paper), in a dedicated, chemically compatible container with a secure, tight-fitting lid.[6][21]

-

Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard warnings (e.g., "Irritant").[6][21]

-

Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.

-

Arrangement for Pickup: Contact your institution's EHS or hazardous waste management office to schedule a pickup. Do not dispose of this chemical in the regular trash or down the drain.[6] While some local regulations may permit drain disposal of very small quantities of simple, neutralized boric acid, this is not a recommended general practice for functionalized arylboronic acids.[22]

References

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. fishersci.ie [fishersci.ie]

- 5. fishersci.com [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. ehs.stanford.edu [ehs.stanford.edu]

- 8. SOP: Irritants | PennEHRS [ehrs.upenn.edu]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. ossila.com [ossila.com]

- 11. molan.wdfiles.com [molan.wdfiles.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]

- 14. research.wayne.edu [research.wayne.edu]

- 15. acs.org [acs.org]

- 16. qmul.ac.uk [qmul.ac.uk]

- 17. ccny.cuny.edu [ccny.cuny.edu]

- 18. westlab.com [westlab.com]

- 19. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 20. ehs.princeton.edu [ehs.princeton.edu]

- 21. rtong.people.ust.hk [rtong.people.ust.hk]

- 22. laballey.com [laballey.com]

A Technical Guide to the Optimal Storage and Handling of (4-Formyl-3-methoxyphenyl)boronic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(4-Formyl-3-methoxyphenyl)boronic acid is a versatile bifunctional reagent, prized in medicinal chemistry and organic synthesis for its utility in building complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions. The presence of both a formyl group and a boronic acid moiety on the same scaffold allows for sequential, orthogonal transformations. However, the very reactivity that makes this compound valuable also renders it susceptible to degradation if not stored and handled with meticulous care. The integrity of this reagent is paramount; its degradation can lead to failed reactions, impure products, and unreliable experimental outcomes.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the critical storage conditions and handling protocols for this compound. We will delve into the physicochemical properties that dictate its stability, explore its primary degradation pathways, and outline field-proven protocols to ensure its long-term viability and performance in the laboratory.

Physicochemical Properties & Inherent Instabilities

Understanding the molecular structure of this compound is fundamental to appreciating its storage requirements. The molecule's stability is governed by the interplay of its three key functional groups: the boronic acid, the aromatic ring, and the electrophilic aldehyde.

The boronic acid group (–B(OH)₂) features an sp²-hybridized boron atom with a vacant p-orbital, making it a mild Lewis acid.[1][2] This Lewis acidity is the root of its susceptibility to moisture. Furthermore, like many organoboron compounds, the carbon-boron bond is prone to cleavage through oxidative or hydrolytic pathways.[3][4][5]

Arylboronic acids also have a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[1][2] This is a reversible process, but the presence of boroxines can complicate stoichiometry and affect dissolution rates during experimentation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉BO₄ | [6][7] |

| Molecular Weight | 179.97 g/mol | [6][7] |

| Melting Point | 214-217 °C | [6][8] |

| Boiling Point | 400.8 ± 55.0 °C (Predicted) | [6][8] |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [6][8] |

| Appearance | Solid (typically a whitish powder) | [9] |

| Solubility | DMSO (Slightly) | [8] |

Primary Degradation Pathways

To maintain the integrity of this compound, it is crucial to mitigate the chemical reactions that lead to its decomposition. The three primary degradation pathways are oxidation, hydrolysis (protodeboronation), and boroxine formation.

-

Oxidative Degradation: This is often the most significant irreversible degradation pathway. Atmospheric oxygen, or trace peroxide impurities in solvents, can react with the arylboronic acid to cleave the carbon-boron bond, resulting in the corresponding phenol.[3][10] This process can be accelerated by heat and light.[11]

-

Protodeboronation (Hydrolysis): This pathway involves the cleavage of the C-B bond and its replacement with a C-H bond, effectively converting the boronic acid back to the parent arene (in this case, 4-methoxybenzaldehyde). This reaction is catalyzed by moisture and can be accelerated under either acidic or basic conditions.[4]

-

Boroxine Formation: In the solid state or in non-aqueous solutions, three molecules of the boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride called a boroxine. While this is not technically degradation, as the process is often reversible upon treatment with water, it alters the chemical nature and molecular weight of the reagent, leading to inaccuracies if not accounted for.

The following diagram illustrates the key degradation pathways that must be controlled through proper storage and handling.

Caption: Key degradation pathways for this compound.

Recommended Storage Protocols

The primary goal of a storage protocol is to create a chemical environment that minimizes the degradation pathways described above. This is achieved by controlling temperature, atmosphere, and light exposure.

Upon Receipt of the Reagent:

-

Inspect: Visually inspect the container for an intact seal. Any breach may indicate exposure to atmospheric oxygen and moisture.

-

Transfer (if necessary): If the compound arrives in non-ideal packaging (e.g., a simple plastic bag or unsealed vial), it should be immediately transferred to a suitable long-term storage container inside an inert atmosphere glovebox.

-

Log: Record the date of receipt and opening on the vial.

Long-Term Storage Conditions: The optimal conditions for long-term storage are designed to be inert, dry, cool, and dark.

-

Atmosphere (Inert): The single most critical factor is the exclusion of air and moisture.[11][12] The reagent must be stored under a dry, inert atmosphere such as argon or nitrogen.[8] This directly inhibits both oxidative degradation and hydrolysis. For laboratories frequently using air-sensitive reagents, a dedicated glovebox is the ideal storage environment.[11][13] Alternatively, storing the solid in a Schlenk flask or a vial with a PTFE-lined cap that has been backfilled with inert gas is a robust method.[12][13]

-

Temperature (Refrigerated): Store the reagent at 2-8°C .[8] Refrigeration slows the kinetics of all degradation pathways. However, it is critical to prevent moisture condensation. Never open a refrigerated container until it has fully warmed to ambient temperature.[12] Placing the primary container inside a larger, sealed secondary container with a desiccant can provide an additional layer of protection against condensation during temperature cycling.[12]

-

Container (Sealed & Opaque): The ideal primary container is an amber glass vial with a tight-fitting, PTFE-lined screw cap to protect from light and ensure an airtight seal.[11] Specialized packaging, such as the AcroSeal™ system, provides an excellent solution for repeated access while maintaining an inert atmosphere.[14][15]

-

Light (Protected): Store the container in the dark (e.g., inside a cabinet or box) to prevent potential photo-oxidation.[11]

Table 2: Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Slows the rate of chemical degradation. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation and hydrolysis.[8][12] |

| Moisture | Exclude rigorously (store with desiccant) | Prevents protodeboronation and boroxine formation. |

| Light | Store in the dark (amber vial) | Prevents photo-catalyzed degradation.[11] |

| Container | Tightly sealed glass vial with PTFE-lined cap or Schlenk flask | Ensures an inert environment and prevents contamination.[13] |

Experimental Workflow: Safe Handling & Dispensing Protocol

Maintaining the integrity of the bulk material during sampling is as important as long-term storage. Exposure to the laboratory atmosphere for even brief periods can compromise the entire batch. The following protocol describes the best practice for dispensing the solid reagent.

Objective: To accurately weigh and dispense this compound while preventing its exposure to atmospheric air and moisture.

Apparatus:

-

Inert atmosphere glovebox or a Schlenk line

-

Analytical balance (preferably inside the glovebox)

-

Spatulas, weighing paper/boats

-

Appropriate reaction vessel (e.g., oven-dried Schlenk flask)

-

Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Procedure:

-

Preparation: a. If using a glovebox, ensure oxygen and moisture levels are low (<10 ppm is ideal).[11] b. If using a Schlenk line, ensure all glassware to be used (reaction flask, funnels, etc.) is thoroughly oven- or flame-dried and cooled under vacuum.[12][13]

-

Temperature Equilibration: a. Remove the sealed container of this compound from the refrigerator. b. Allow the container to warm completely to the ambient temperature of the laboratory or glovebox antechamber before opening. This may take 30-60 minutes and is critical to prevent water condensation on the cold solid.[12]

-

Transfer to Inert Atmosphere: a. Place the sealed, equilibrated container, along with all necessary tools (spatula, weigh boat, reaction vessel), into the glovebox antechamber. b. Purge the antechamber according to standard procedure before bringing the items into the main glovebox chamber.

-

Dispensing: a. Inside the glovebox, open the reagent container. b. Using a clean, dry spatula, carefully weigh the desired amount of the solid onto a weigh boat or directly into the pre-tared, dry reaction vessel. c. Minimize the time the bulk reagent container is open, even within the glovebox, to prevent cross-contamination from solvent vapors.[11]

-

Resealing and Storage: a. Securely recap the primary reagent container. Use vacuum grease on ground glass joints if using a Schlenk flask for storage. b. If the cap liner appears compromised, wrap the cap/neck junction with Parafilm® or PTFE tape as a temporary secondary seal. c. Return the reagent container to the designated 2-8°C storage location.

-

Final Steps: a. Seal the reaction vessel containing the dispensed reagent before removing it from the glovebox. b. Proceed with your experiment, ensuring the reagent is handled under inert conditions until it is quenched in the reaction mixture.

By adhering to these rigorous storage and handling protocols, researchers can ensure the chemical integrity of this compound, leading to more reliable, reproducible, and successful scientific outcomes.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound CAS#: 815620-00-9 [m.chemicalbook.com]

- 9. sds.strem.com [sds.strem.com]

- 10. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ossila.com [ossila.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. molan.wdfiles.com [molan.wdfiles.com]

- 14. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 15. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]

Use of (4-Formyl-3-methoxyphenyl)boronic acid in organic synthesis

An In-Depth Technical Guide to the Synthetic Utility of (4-Formyl-3-methoxyphenyl)boronic acid

Authored by a Senior Application Scientist

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of this compound, a versatile bifunctional reagent. We will move beyond simple reaction lists to explore the causality behind its reactivity, offering field-proven insights into its application in constructing complex molecular architectures.

Introduction: A Bifunctional Linchpin in Modern Synthesis

This compound is a unique building block possessing two highly valuable and orthogonally reactive functional groups: a boronic acid and an aromatic aldehyde. This duality allows for sequential and diverse chemical transformations, making it a powerful tool for generating molecular complexity from a single, readily available starting material.[1][2]

-

The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling chemistry, most notably the Suzuki-Miyaura reaction, enabling the formation of C-C bonds to construct biaryl systems prevalent in pharmaceuticals.[3][4][5]

-

The formyl (aldehyde) group , positioned on the vanillin-derived ring, serves as an electrophilic handle for a host of classical and modern organic reactions, including reductive amination, Wittig olefination, and multi-component reactions like the Petasis reaction.[6][7]

The strategic arrangement of these groups allows chemists to first build a core scaffold via the boronic acid and then elaborate upon it using the aldehyde, or vice versa. This strategic flexibility is paramount in library synthesis and lead optimization campaigns in drug discovery.

Physicochemical Properties

A clear understanding of a reagent's physical properties is critical for its effective use and handling in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 815620-00-9 | [8][9] |

| Molecular Formula | C₈H₉BO₄ | [8][9] |

| Molecular Weight | 179.97 g/mol | [9] |

| Melting Point | 214-217 °C | [8] |

| Appearance | White to off-white solid | N/A |

| Topological Polar Surface Area | 66.8 Ų | [8][9] |

| Storage Conditions | Inert atmosphere, 2-8°C | [10] |

Strategic Applications & Core Reaction Pathways

The true power of this compound lies in its ability to participate in a wide array of high-value chemical transformations. The diagram below illustrates the principal reaction pathways stemming from its two key functional groups.

Caption: Key synthetic routes using this compound.

The Boronic Acid Moiety: Forging Core Scaffolds

Suzuki-Miyaura Cross-Coupling: The Biaryl Synthesis Engine

The Suzuki-Miyaura reaction is arguably the most important application of aryl boronic acids, enabling the construction of biaryl and heteroaryl-aryl linkages.[3][11] This palladium-catalyzed reaction is tolerant of a vast array of functional groups, including the aldehyde present on our substrate, making it exceptionally reliable for complex molecule synthesis.[5]

Mechanistic Insight: The reaction cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) species.

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates this step.[3]

-

Reductive Elimination: The two coupled organic fragments are ejected from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of a Biaryl Aldehyde

This protocol describes a general procedure for coupling this compound with an aryl bromide.

-

Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl bromide (1.1 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, typically dioxane/water (4:1 v/v). The use of water is common as it helps dissolve the inorganic base and facilitates the formation of the active boronate species.[11]

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Petasis Borono-Mannich (PBM) Reaction

The Petasis reaction is a powerful three-component reaction that couples a boronic acid, an amine, and a carbonyl compound to form substituted amines, such as α-amino acids.[12][13] In this context, this compound serves as the aryl nucleophile source, enabling the direct synthesis of complex α-aryl amino acids.[14]

Causality: The reaction is particularly valuable when using α-keto acids (like glyoxylic acid) as the carbonyl component. It proceeds through the condensation of the amine and carbonyl to form an iminium ion intermediate. The boronic acid then reacts with the hydroxyl group of the substrate or a transient hemiaminal, forming a reactive "ate" complex that delivers the aryl group intramolecularly to the iminium carbon.[14][15] This process is often irreversible, driving the reaction to completion.[14]

Experimental Protocol: Synthesis of an N-substituted-α-(4-formyl-3-methoxyphenyl)glycine

-

Mixing: In a round-bottom flask, dissolve the amine (e.g., benzylamine, 1.0 eq.) and glyoxylic acid monohydrate (1.0 eq.) in a suitable solvent like ethanol or dichloromethane at room temperature. Stir for 10-15 minutes to facilitate imine formation.

-

Boronic Acid Addition: Add this compound (1.1 eq.) to the mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C). The reaction is often complete within 12-24 hours. Progress can be monitored by LC-MS.

-

Work-up and Purification: Upon completion, concentrate the solvent. The resulting crude product can often be purified by recrystallization or silica gel chromatography to yield the desired α-amino acid derivative.

The Aldehyde Moiety: A Gateway for Molecular Elaboration

The aldehyde functionality provides a robust entry point for carbon-chain extension and the introduction of nitrogen-containing groups.

Reductive Amination

This is one of the most fundamental and widely used methods in medicinal chemistry for synthesizing secondary and tertiary amines.[7][16] The reaction proceeds in two stages: the formation of an imine (or iminium ion) intermediate from the aldehyde and an amine, followed by its in-situ reduction.[17]

Expertise in Action: The choice of reducing agent is critical for success. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is often the reagent of choice. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated iminium ion intermediate.[17] This selectivity allows the reaction to be performed as a convenient one-pot procedure.[7] The reaction is typically run under weakly acidic conditions (using acetic acid) to catalyze imine formation and ensure the presence of the reactive iminium ion.

Caption: A typical workflow for a one-pot reductive amination reaction.

Experimental Protocol: Synthesis of a Substituted Benzylamine

-

Imine Formation: Dissolve this compound (1.0 eq.) and a primary or secondary amine (1.1 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). Add glacial acetic acid (1.1 eq.) to catalyze the reaction. Stir the mixture at room temperature for 30-60 minutes.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirring solution. Caution: Gas evolution may occur.

-

Reaction: Allow the reaction to stir at room temperature until the starting aldehyde is consumed (monitor by TLC or LC-MS), typically 2-16 hours.

-

Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes, then transfer to a separatory funnel and extract with dichloromethane (DCM) or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash chromatography to obtain the target amine.

Wittig Reaction: C=C Bond Formation

The Wittig reaction provides an exceptionally reliable method for converting aldehydes into alkenes.[18][19] This reaction uses a phosphorus ylide (a Wittig reagent) to replace the carbonyl oxygen with a carbon-based fragment, forming a C=C double bond with high regioselectivity.[20] This is particularly useful for synthesizing stilbene-like structures, which are common motifs in natural products and drugs.[21][22]

Mechanistic Insight: The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[6] The reaction proceeds via a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate, which then fragments to give the alkene and triphenylphosphine oxide.[18] The stereochemistry (E/Z) of the resulting alkene depends on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) typically yield E-alkenes, while non-stabilized ylides yield Z-alkenes.[6][19]

Experimental Protocol: Synthesis of a Stilbene Derivative

-

Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere, suspend the appropriate phosphonium salt (e.g., benzyltriphenylphosphonium bromide, 1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C or -78 °C. Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise. Stir the resulting brightly colored solution for 30-60 minutes to ensure complete ylide formation.

-

Aldehyde Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

-

Work-up: Quench the reaction by adding water or a saturated NH₄Cl solution. Extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic extracts, dry over a drying agent, and concentrate. The byproduct, triphenylphosphine oxide, can often be removed by recrystallization or by silica gel chromatography to isolate the pure alkene product.

Case Study: A Building Block for Combretastatin A-4 (CA-4) Analogues

This compound and its derivatives are highly relevant in the synthesis of analogues of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization and exhibits strong anti-tumor properties.[21][22][23] The core structure of CA-4 is a stilbene with specific methoxy substitution patterns on its two aryl rings.[21]

By using this compound, medicinal chemists can systematically probe the structure-activity relationship (SAR) of the CA-4 scaffold. For instance:

-

Suzuki Coupling: The boronic acid can be coupled with a suitable halo-trimethoxybenzene derivative to build the core biaryl skeleton.

-

Wittig Reaction: The aldehyde can then be used in a Wittig reaction to install the characteristic ethylene bridge of the CA-4 family.[24]

-

Boronic Acid as a Bioisostere: In some analogues, the boronic acid itself is retained in the final molecule, acting as a bioisostere for a phenol or other functional group, potentially improving solubility and cell permeability or introducing new interactions with the biological target.[23] Research has shown that boronic acid analogues of CA-4 can exhibit substantial cytotoxicity, suggesting they may have additional cellular targets beyond tubulin polymerization.[23]

Conclusion

This compound is more than a simple reagent; it is a strategic platform for molecular design and synthesis. Its bifunctional nature provides orthogonal chemical handles that empower chemists to construct complex and diverse molecular libraries with efficiency and precision. From the robust C-C bond formations of the Suzuki and Petasis reactions to the versatile elaborations enabled by reductive amination and Wittig chemistry, this compound is a cornerstone reagent for modern organic synthesis and drug discovery. A thorough understanding of its reactivity and the causal principles behind its application is essential for any scientist aiming to build the next generation of functional molecules.

References

- 1. iris.uniroma1.it [iris.uniroma1.it]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]